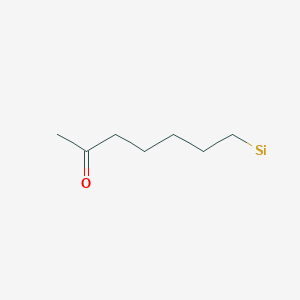
Diethenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethenyl phosphate is an organophosphorus compound with the chemical formula (C2H3O)2P(O)H. It is a versatile reagent used in various chemical reactions due to the high reactivity of the phosphorus-hydrogen bond. This compound is a colorless liquid and is known for its ability to generate other organophosphorus compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethenyl phosphate can be synthesized through the reaction of phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] Under similar conditions but in the presence of a base, triethyl phosphite is formed .
Industrial Production Methods
Industrial production of this compound involves the use of phosphorus trichloride and ethanol in large-scale reactors. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The by-products, such as hydrogen chloride and ethyl chloride, are removed through distillation and other purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diethenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: This compound hydrolyzes to give phosphorous acid, especially in the presence of hydrogen chloride.
Transesterification: When treated with an alcohol, this compound undergoes transesterification, resulting in the formation of different phosphonate esters.
P-Alkylation: This compound can be deprotonated with potassium tert-butoxide, allowing for alkylation at the phosphorus atom.
Common Reagents and Conditions
Hydrolysis: Water and hydrogen chloride.
Transesterification: Alcohols with high boiling points.
P-Alkylation: Potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Transesterification: Various phosphonate esters.
P-Alkylation: Alkylated phosphonates.
Applications De Recherche Scientifique
Diethenyl phosphate has several applications in scientific research:
Biology: This compound is studied for its effects on serum lipid, hormones, inflammation, and gut microbiota.
Medicine: It is used as a pharmaceutical intermediate for ubiquitin-protease pathway kinase modulation.
Industry: This compound-based ionic liquids are explored for use in absorption refrigeration technology.
Mécanisme D'action
Diethenyl phosphate exerts its effects through various mechanisms:
Hydrophosphonylation Reaction: It adds across unsaturated groups, such as aldehydes, in a manner similar to the Abramov reaction.
Enzyme Interaction: It interacts with enzymes like cholinesterase and diacylglycerol acyltransferase, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: (C2H5O)2P(O)H
Triethyl phosphite: P(OEt)3
Dimethyl phosphite: (CH3O)2P(O)H
Uniqueness
Diethenyl phosphate is unique due to its high reactivity and versatility in generating other organophosphorus compounds. Its ability to undergo various chemical reactions, such as hydrolysis, transesterification, and P-alkylation, makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
63249-66-1 |
|---|---|
Formule moléculaire |
C4H6O4P- |
Poids moléculaire |
149.06 g/mol |
Nom IUPAC |
bis(ethenyl) phosphate |
InChI |
InChI=1S/C4H7O4P/c1-3-7-9(5,6)8-4-2/h3-4H,1-2H2,(H,5,6)/p-1 |
Clé InChI |
PFWTWIIECBCANP-UHFFFAOYSA-M |
SMILES canonique |
C=COP(=O)([O-])OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


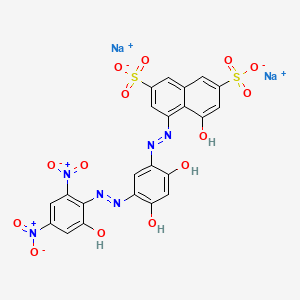
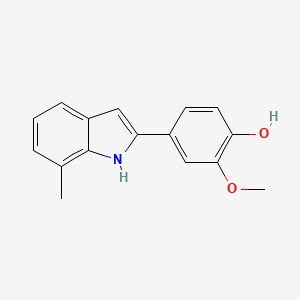
![3-Hydroxy-3-[(2-methyloxolan-2-yl)peroxy]butan-2-one](/img/structure/B14512486.png)


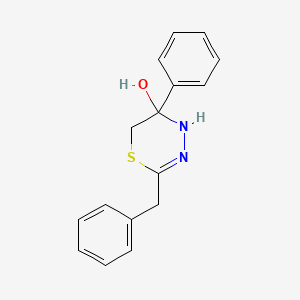

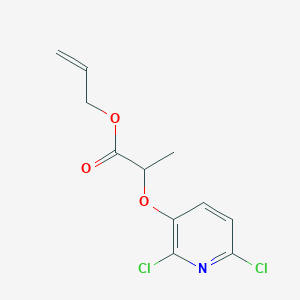
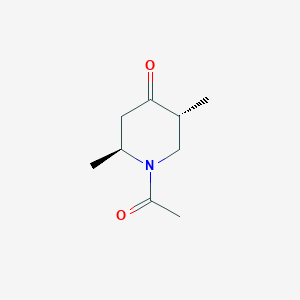


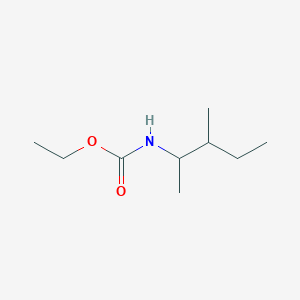
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
